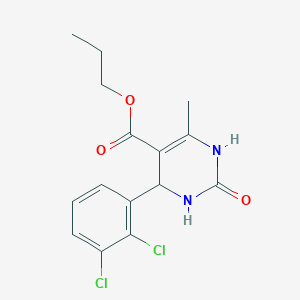![molecular formula C21H18ClNO B4965859 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole, also known as KP372-1, is a synthetic compound that belongs to the carbazole family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole involves the inhibition of multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole also induces the activation of caspases, which are responsible for the initiation of apoptosis. The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various oncogenes and pro-inflammatory cytokines, leading to the suppression of cancer cell growth and inflammation. 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole has also been shown to enhance the expression of neurotrophic factors, leading to the protection of neurons from oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole is its potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases. However, one of the limitations of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Several future directions for the study of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole include the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole in vivo. The development of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole analogs with improved solubility and efficacy is also an area of future research. Finally, the potential therapeutic applications of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored.
Métodos De Síntesis
The synthesis of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole involves a series of chemical reactions, including the condensation of 3-chlorophenol with 3-chloropropylamine to form 3-(3-chlorophenoxy)propylamine. This intermediate is then reacted with carbazole in the presence of a catalyst to yield 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
9-[3-(3-chlorophenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-16-7-5-8-17(15-16)24-14-6-13-23-20-11-3-1-9-18(20)19-10-2-4-12-21(19)23/h1-5,7-12,15H,6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKSXAYPKXUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(3-Chlorophenoxy)propyl]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)
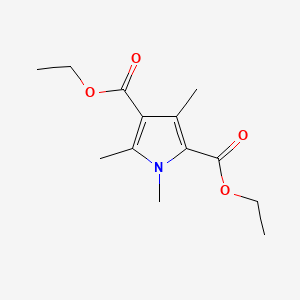
![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)


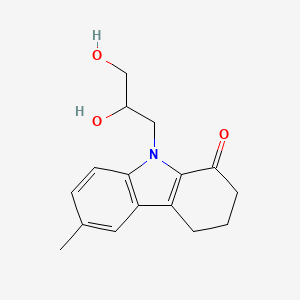
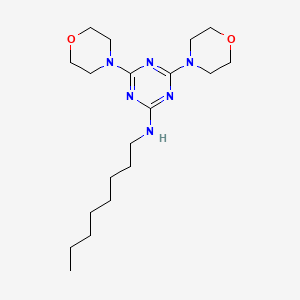
![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)

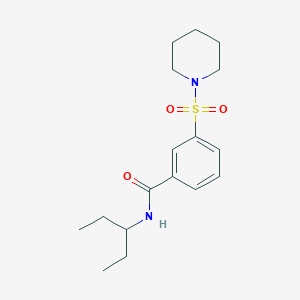
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
